4-(4-Hydroxybutyl)cyclohex-3-ene-1-one
Description
4-(4-Hydroxybutyl)cyclohex-3-ene-1-one is a cyclohexenone derivative characterized by a hydroxybutyl substituent at the 4-position of the cyclohexene ring. The compound combines a ketone group at position 1 with a hydroxyl-terminated alkyl chain at position 4, conferring both polar and hydrophobic properties.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(4-hydroxybutyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4,11H,1-3,5-8H2 |
InChI Key |
OXJSLIUWIAEXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Phenylcyclohex-3-en-1-one
- Structural Differences : Replaces the hydroxybutyl group with a phenyl ring at position 4 .
- Implications :
- Solubility : The phenyl group enhances lipophilicity, reducing water solubility compared to the hydrophilic hydroxybutyl chain.
- Reactivity : The aromatic ring enables electrophilic substitution reactions (e.g., nitration), whereas the hydroxybutyl group in the target compound may participate in hydrogen bonding or oxidation reactions.
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- Structural Differences : Features a hydroxybutyl substituent at position 3 (vs. 4) and additional methyl groups at positions 3, 5, and 5 .
- Stability: The 3-hydroxybutyl position may alter intramolecular interactions, affecting conformational stability.
- Safety : Safety guidelines (P201, P210) highlight handling precautions for hydroxylated compounds, suggesting similar storage requirements for the target compound .
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one
- Structural Differences: Incorporates a conjugated enone system (butenone) and dimethylcyclohexene substituents .
- Implications :
- Reactivity : The α,β-unsaturated ketone facilitates conjugate additions (e.g., Michael addition), a reactivity absent in the target compound.
- Electronic Effects : Methyl groups electron-donate, stabilizing the cyclohexene ring, whereas the hydroxybutyl group in the target compound may induce electron-withdrawing effects.
3-(4-Methylcyclohex-3-en-1-yl)butanal
- Structural Differences : Substitutes the ketone with an aldehyde group and includes a methylcyclohexene moiety .
- Implications: Oxidation Sensitivity: The aldehyde group is prone to oxidation, unlike the more stable ketone in the target compound. Applications: Potential use in fragrance or flavor industries due to aldehyde volatility, contrasting with the target compound’s suitability for non-volatile applications.
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